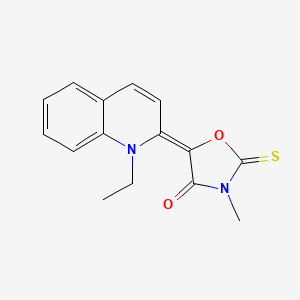
5-(1-Ethyl-1H-quinolin-2-ylidene)-3-methyl-2-thioxo-oxazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Ethyl-1H-quinolin-2-ylidene)-3-methyl-2-thioxo-oxazolidin-4-one is a heterocyclic compound that features a quinoline moiety linked to an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethyl-1H-quinolin-2-ylidene)-3-methyl-2-thioxo-oxazolidin-4-one typically involves the condensation of 1-ethyl-2-quinolinecarbaldehyde with 3-methyl-2-thioxo-oxazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the oxazolidinone ring, potentially converting it to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide or N-chlorosuccinimide are employed for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Saturated oxazolidinone derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
The compound is studied for its potential medicinal properties, including antimicrobial, antiviral, and anticancer activities. Its structural features allow it to interact with specific enzymes and receptors, making it a promising lead compound in drug discovery.
Industry
In the industrial sector, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(1-Ethyl-1H-quinolin-2-ylidene)-3-methyl-2-thioxo-oxazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication process, while the oxazolidinone ring can interact with bacterial ribosomes, inhibiting protein synthesis. These interactions disrupt essential biological processes, leading to the compound’s antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-5-(1-ethyl-1H-quinolin-2-ylidene)-2-thioxo-thiazolidin-4-one
- 3-Allyl-5-(1-ethyl-1H-quinolin-2-ylidene)-2-thioxo-thiazolidin-4-one
- 3-Cyclohexyl-5-(1-ethyl-1H-quinolin-2-ylidene)-2-thioxo-thiazolidin-4-one
Uniqueness
5-(1-Ethyl-1H-quinolin-2-ylidene)-3-methyl-2-thioxo-oxazolidin-4-one is unique due to the presence of both quinoline and oxazolidinone moieties in its structure. This dual functionality allows it to exhibit a broader range of chemical reactivity and biological activity compared to similar compounds that may only contain one of these moieties.
Properties
Molecular Formula |
C15H14N2O2S |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(5E)-5-(1-ethylquinolin-2-ylidene)-3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C15H14N2O2S/c1-3-17-11-7-5-4-6-10(11)8-9-12(17)13-14(18)16(2)15(20)19-13/h4-9H,3H2,1-2H3/b13-12+ |
InChI Key |
MVZSPWRLLAHZIO-OUKQBFOZSA-N |
Isomeric SMILES |
CCN1/C(=C/2\C(=O)N(C(=S)O2)C)/C=CC3=CC=CC=C31 |
Canonical SMILES |
CCN1C(=C2C(=O)N(C(=S)O2)C)C=CC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11441869.png)
![N-tert-butyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11441874.png)
![3-(4-ethylphenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11441875.png)
![8-(4-ethoxyphenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11441880.png)
![(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-acetic acid ethyl ester](/img/structure/B11441881.png)
![5-[4-(dimethylamino)phenyl]-N-[4-(propan-2-yl)phenyl]-3H-imidazo[1,2-b][1,2,4]triazol-6-amine](/img/structure/B11441893.png)
![Ethyl 2-[(1,4'-bipiperidin-1'-ylcarbonothioyl)amino]benzoate](/img/structure/B11441902.png)
![N-Benzyl-2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide](/img/structure/B11441904.png)
![Cyclohexyl 5-methyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11441911.png)
![N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]-4-fluorobenzamide](/img/structure/B11441915.png)
![2-(5-bromofuran-2-yl)-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11441923.png)
![N-(3-bromophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B11441931.png)
![N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide](/img/structure/B11441933.png)
![5-methyl-N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11441941.png)
